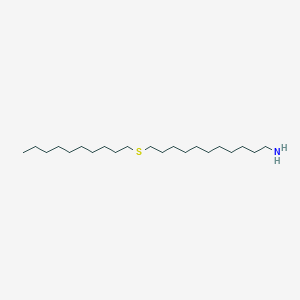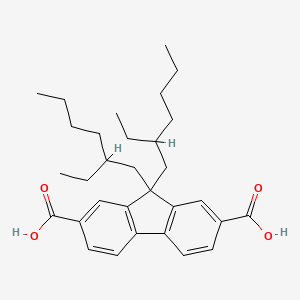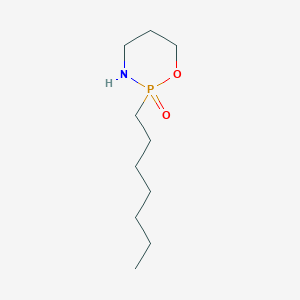![molecular formula C20H32I2O8 B14237679 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene CAS No. 250608-58-3](/img/structure/B14237679.png)
1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene: is an organic compound characterized by the presence of two iodine atoms and multiple ethoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene typically involves the iodination of a precursor benzene derivative. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms onto the benzene ring. The ethoxy groups are introduced through etherification reactions, where ethylene glycol derivatives react with the benzene ring under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes iodination, followed by etherification, and purification steps to obtain the final product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
化学反应分析
Types of Reactions: 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are common in Suzuki reactions.
Major Products:
Substitution Products: Compounds with different functional groups replacing the iodine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Coupling Products: Biaryl compounds formed through Suzuki coupling.
科学研究应用
Chemistry: 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene is used as a precursor in the synthesis of complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
作用机制
The mechanism of action of 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene involves its interaction with specific molecular targets. The iodine atoms and ethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
- 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
- 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
- 1,4-bis[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]benzene
Comparison: 1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene is unique due to the presence of iodine atoms, which impart distinct reactivity and chemical properties. The ethoxy groups enhance its solubility and ability to participate in various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
属性
CAS 编号 |
250608-58-3 |
|---|---|
分子式 |
C20H32I2O8 |
分子量 |
654.3 g/mol |
IUPAC 名称 |
1,4-diiodo-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H32I2O8/c1-23-3-5-25-7-9-27-11-13-29-19-15-18(22)20(16-17(19)21)30-14-12-28-10-8-26-6-4-24-2/h15-16H,3-14H2,1-2H3 |
InChI 键 |
KUKZYKPGRDCALU-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOC1=CC(=C(C=C1I)OCCOCCOCCOC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


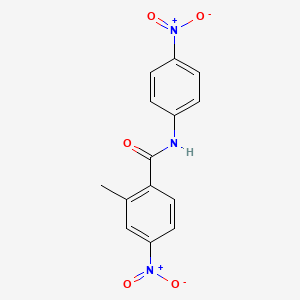
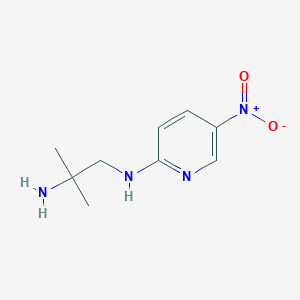
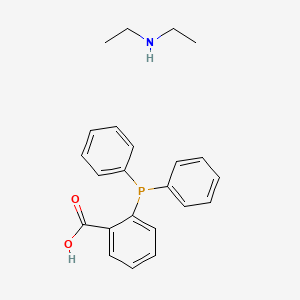
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
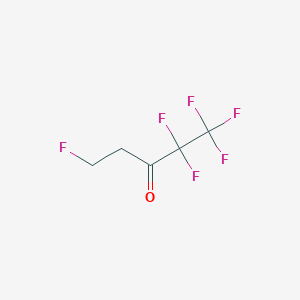
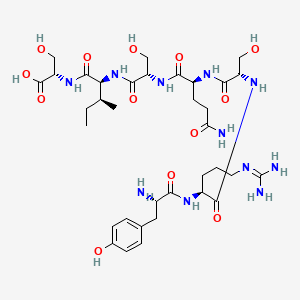
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
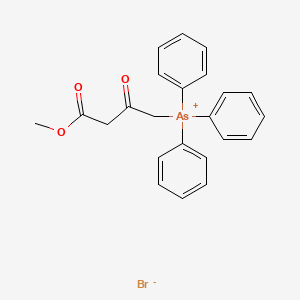
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
